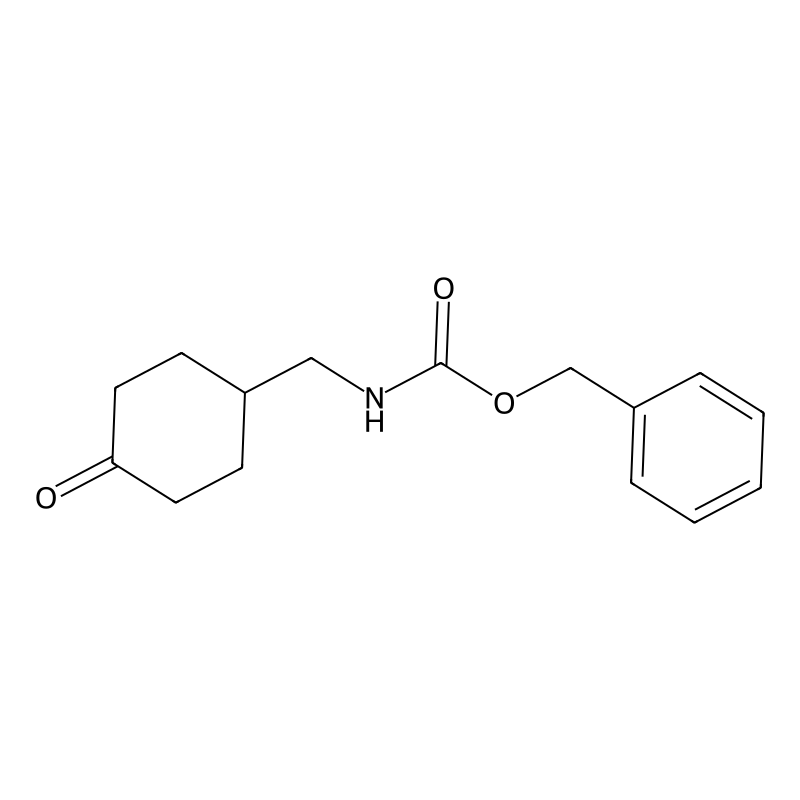4-N-Cbz-Aminomethyl-cyclohexone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Chemical Properties and Availability
4-N-Cbz-Aminomethyl-cyclohexone (C15H19NO3) is a small organic molecule containing a cyclohexanone ring, an amine group, and a carboxybenzyl (Cbz) protecting group. Its CAS number is 869895-17-0 and it has a molecular weight of 261.32. Several chemical suppliers offer 4-N-Cbz-Aminomethyl-cyclohexone for research purposes, including Sigma-Aldrich and Santa Cruz Biotechnology .
Potential Applications
While there is no extensive published research readily available on 4-N-Cbz-Aminomethyl-cyclohexone, its structure suggests potential applications in several areas of scientific research:
Organic synthesis
The Cbz group is a common protecting group for amines in organic synthesis. The presence of the Cbz group in 4-N-Cbz-Aminomethyl-cyclohexone allows for selective modification of the amine functionality while leaving the cyclohexanone ring intact. This could be useful for the synthesis of more complex molecules where controlled manipulation of the amine group is desired .
Chemical biology
The cyclohexanone ring and the amine group are common functional groups found in many biologically active molecules. 4-N-Cbz-Aminomethyl-cyclohexone could serve as a starting material for the synthesis of probes to study biological processes or as a building block for the design of novel drugs.
Material science
Cyclohexane derivatives are sometimes used in the development of new materials. 4-N-Cbz-Aminomethyl-cyclohexone might be of interest for researchers exploring the creation of novel polymers or other functional materials due to its unique combination of functional groups.
4-N-Cbz-Aminomethyl-cyclohexone is a cyclic ketone characterized by the presence of both a carbonyl group and an amine group. Its molecular formula is C₁₅H₁₉NO₃, with a molecular weight of 261.32 g/mol. This compound belongs to the class of arylcyclohexylamines, which are known for their diverse biological activities and potential therapeutic applications. The structure includes a cyclohexone ring and an aminomethyl group, with a carbobenzyloxy (Cbz) protecting group attached to the nitrogen atom of the aminomethyl group .
The synthesis of 4-N-Cbz-Aminomethyl-cyclohexone involves several key reactions:
- Formation of the Aminomethyl Group: The compound is synthesized using N,N,N',N'-tetramethylethylenediamine and sec-butyllithium in tetrahydrofuran and toluene. The reaction occurs at temperatures ranging from -78°C to 20°C, followed by warming to room temperature and stirring overnight.
- Purification: The crude product is purified through reverse phase chromatography, ensuring that the final product is of high purity for further applications.
4-N-Cbz-Aminomethyl-cyclohexone exhibits significant biological activity due to its structural properties:
- Enzyme Interaction: The compound can act as a substrate or inhibitor for various enzymes, influencing their activity. Its carbonyl and amine groups enable it to form hydrogen bonds with biomolecules, which is crucial for biochemical interactions.
- Cellular Effects: It modulates cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to alter the activity of signaling molecules, impacting cellular responses significantly.
The primary method for synthesizing 4-N-Cbz-Aminomethyl-cyclohexone involves:
- Reagents: Utilize N,N,N',N'-tetramethylethylenediamine and sec-butyllithium.
- Solvents: Conduct the reaction in tetrahydrofuran and toluene.
- Temperature Control: Maintain reaction temperatures between -78°C and 20°C.
- Purification: Employ reverse phase chromatography for purification post-reaction .
4-N-Cbz-Aminomethyl-cyclohexone has various applications in research and industry:
- Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in drug development targeting specific enzymes or pathways.
- Chemical Intermediates: Its structural properties make it valuable in synthesizing other chemical compounds or intermediates in organic chemistry .
Research on interaction studies involving 4-N-Cbz-Aminomethyl-cyclohexone reveals its capacity to bind with various biomolecules:
- Binding Affinity: The compound's unique structure allows it to interact with enzymes, potentially leading to inhibition or activation depending on the context.
- Influence on Gene Expression: It can modulate gene expression by interacting with transcription factors or regulatory proteins, affecting protein synthesis.
4-N-Cbz-Aminomethyl-cyclohexone shares similarities with several other compounds but maintains unique characteristics:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-(Aminomethyl)cyclohexane-1-carbonyl | C₇H₁₃NO | Lacks carbobenzyloxy protection |
| 1,4-bis-(aminomethyl)-cyclohexane | C₁₂H₁₈N₂ | Contains two aminomethyl groups |
| 4-(Hydroxymethyl)cyclohexanone | C₈H₁₄O₂ | Contains hydroxymethyl instead of aminomethyl |
Uniqueness
The uniqueness of 4-N-Cbz-Aminomethyl-cyclohexone lies in its combination of a cyclic ketone structure with an amine group protected by a carbobenzyloxy moiety. This configuration enhances its stability and potential reactivity compared to similar compounds.








